![molecular formula C7H6Na2O8S2 B8033813 4-Formylbenzene-1,3-disulfonic Acid Disodium Salt](/img/structure/B8033813.png)
4-Formylbenzene-1,3-disulfonic Acid Disodium Salt
Overview
Description
4-Formylbenzene-1,3-disulfonic Acid Disodium Salt is a useful research compound. Its molecular formula is C7H6Na2O8S2 and its molecular weight is 328.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Superoxide Radical Detection : Tiron, a derivative of 4,5-dihydroxybenzene-1,3-disulfonic acid (closely related to 4-Formylbenzene-1,3-disulfonic Acid Disodium Salt), has been used to detect superoxide radicals in rat heart mitochondria (Ledenev, Popova, Konstantinov, & Ruuge, 1985).
Chemical Synthesis and Reactions : Research includes the study of the mechanism of 5-amino-2-formylbenzene sulfonic acid formation during the reduction of certain compounds by Zero-Valent Iron (Fan, Zhang, Zhang, & Du, 2007) and kinetics of similar reactions (Fan, Zhang, Zhang, & Li, 2007).
Proton Exchange Membranes : 4-Formylbenzene-1,3-disulfonic Acid Disodium Salt has been used in the synthesis of sulfonated poly (vinyl alcohol) for proton exchange membranes in fuel cells (Tseng, Ye, Kao, Joseph, Shen, Rick, & Hwang, 2011).
Catalysis and Crystal Structure : A calcium(II) complex synthesized using disodium 4-formylbenzene-1,3-disulfonate has shown efficient catalysis in the oxidation of benzylic alcohol (Tai, Li, & Liu, 2018).
Molecular Characterization and Sorption Properties : NMR characterization of N-benzyl sulfonated derivatives of chitosan, involving reaction with 4-formylbenzene sodium disulfonate, reveals insights into their structure and potential applications (Crini, Torri, Guerrini, Morcellet, Weltrowski, & Martel, 1997).
Applications in Organic Redox Flow Batteries : 4,5-dihydroxybenzene-1,3-disulfonic acid, a related compound, has been proposed for use in aqueous organic redox flow batteries (Permatasari, Lee, & Kwon, 2020).
properties
IUPAC Name |
disodium;4-formylbenzene-1,3-disulfonate;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O7S2.2Na.H2O/c8-4-5-1-2-6(15(9,10)11)3-7(5)16(12,13)14;;;/h1-4H,(H,9,10,11)(H,12,13,14);;;1H2/q;2*+1;/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJQVLWZGODFIH-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])C=O.O.[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Na2O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formylbenzene-1,3-disulfonic Acid Disodium Salt |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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